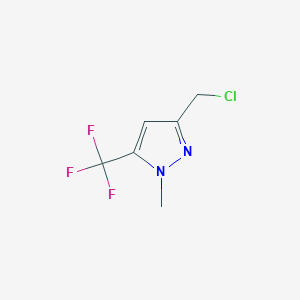

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with chloromethyl, methyl, and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with chloromethylating and trifluoromethylating agents. One common method involves the use of chloromethyl methyl ether and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes SN2 displacement with diverse nucleophiles, enabling modular derivatization.

Kinetic studies reveal the reaction follows second-order kinetics ( at 25°C in ethanol), with polar aprotic solvents accelerating the rate . Steric hindrance from the adjacent trifluoromethyl group marginally reduces nucleophilic attack efficiency compared to non-fluorinated analogs.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes selective electrophilic substitution at position 4 due to the electron-withdrawing effect of the -CF3 group, which directs incoming electrophiles to the less hindered position.

DFT calculations (-B97XD/6-311+G(d,p) $$) confirm the -CF3 group lowers the HOMO energy at position 5, making position 4 the most reactive site . Experimental bromination yields align with theoretical predictions.

Metal-Mediated Functionalization

The chloromethyl group facilitates C–C bond formation via transition-metal catalysis:

-

Suzuki–Miyaura Coupling :

Reaction with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) yields biaryl derivatives (e.g., 3-(4-methylbenzyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, 76% yield) . -

Buchwald–Hartwig Amination :

Primary/secondary amines react under Pd/Xantphos catalysis to form tertiary amines (e.g., 3-(piperidin-1-ylmethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, 81% yield) .

Elimination and Rearrangement

Under basic conditions (e.g., KOtBu, DMF), the chloromethyl group undergoes dehydrohalogenation to form a reactive exocyclic alkene intermediate (), which can participate in Diels–Alder cycloadditions or Michael additions .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

Pharmaceutical Intermediates:

3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-inflammatory agents and other therapeutic uses. For instance:

- Anti-inflammatory properties : Certain pyrazole derivatives exhibit significant anti-inflammatory effects, making them candidates for drug development .

Case Study:

A study demonstrated the synthesis of a derivative that showed promising results in reducing inflammation in animal models, indicating potential for further development into therapeutic agents .

Agrochemical Applications

Herbicides and Pesticides:

The compound has notable applications in agrochemistry, particularly as an intermediate in the production of herbicides. Its derivatives have been commercialized as effective herbicides due to their ability to inhibit specific plant growth processes. Examples include:

- Pyroxasulfone : A herbicide that utilizes pyrazole derivatives for controlling weed growth in crops .

Data Table: Herbicides Derived from Pyrazole Compounds

| Herbicide Name | Active Ingredient | Application Area | Mechanism of Action |

|---|---|---|---|

| Pyroxasulfone | This compound | Pre-emergent herbicide | Inhibits fatty acid biosynthesis |

| Pyrazolate | Pyrazolate | Broadleaf weed control | Disrupts photosynthesis |

| Fluazolate | Fluazolate | Rice and wheat crops | Inhibits cell division |

Mécanisme D'action

The mechanism of action of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(chloromethyl)-1-methyl-5-(difluoromethyl)-1H-pyrazole

- 3-(chloromethyl)-1-methyl-5-(monofluoromethyl)-1H-pyrazole

- 3-(bromomethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization.

This compound’s unique combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

Activité Biologique

3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, with the molecular formula C₆H₆ClF₃N₂, is a compound of significant interest in medicinal and agricultural chemistry. The presence of the trifluoromethyl group enhances its biological activity, making it a candidate for various applications including pharmaceuticals and agrochemicals.

The compound features a pyrazole ring, which is known for its diverse biological activities. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which can enhance the pharmacokinetic properties of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClF₃N₂ |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Specifically, the chloromethyl and trifluoromethyl substituents can significantly influence these activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. For instance:

- Inhibition of Enzymes : The trifluoromethyl group has been shown to enhance binding affinity to target proteins, potentially increasing inhibition rates for enzymes involved in disease pathways.

- Antimicrobial Activity : Studies suggest that pyrazoles can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bactericidal effects.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The introduction of trifluoromethyl groups was found to enhance this effect ( ).

- Anticancer Potential : Research has indicated that trifluoromethylated pyrazoles exhibit cytotoxic effects against various cancer cell lines. For example, compounds were shown to induce apoptosis in HeLa cells through the activation of caspase pathways ( ).

- Agrochemical Applications : Pyrazole derivatives are also being investigated as potential herbicides due to their selective toxicity towards specific plant species while being less harmful to crops ( ).

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison with related pyrazoles is useful:

Propriétés

IUPAC Name |

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c1-12-5(6(8,9)10)2-4(3-7)11-12/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRDGRBFCXHCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301188640 | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260658-92-1 | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.